Iofolastat - 949575-20-6

Iofolastat

Catalog Number: EVT-276530
CAS Number: 949575-20-6
Molecular Formula: C19H26IN3O7
Molecular Weight: 535.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MIP-1072 is an inhibitor of the prostate-specific membrane antigen (PSMA).
Synthesis Analysis

The synthesis of Iofolastat involves complex chemical processes that typically include the incorporation of iodine isotopes into organic frameworks suitable for radiopharmaceutical applications. While specific detailed methodologies are proprietary or not publicly disclosed, general approaches to synthesizing similar compounds often involve:

  1. Precursor Preparation: Starting with a suitable organic precursor that can be modified to introduce iodine.
  2. Radioiodination: Utilizing methods such as electrophilic or nucleophilic substitution to attach iodine-123 to the precursor.
  3. Purification: Employing chromatographic techniques to purify the final product from unreacted materials and by-products.

The synthesis must be conducted under stringent conditions to ensure radiochemical purity and stability, which are critical for effective imaging .

Molecular Structure Analysis

Iofolastat's molecular structure features a complex arrangement that includes iodine atoms, which are essential for its radiopharmaceutical properties. The structure is characterized by:

  • Core Structure: Typically involves a backbone that allows for the attachment of iodine.
  • Functional Groups: Includes amine and carboxyl groups that may influence its binding affinity and biological activity.
  • Isotopic Labeling: The presence of iodine-123 is crucial for its application in imaging, as it emits gamma radiation detectable by PET scanners.

The precise three-dimensional conformation can significantly affect its interaction with biological targets, particularly PSMA .

Chemical Reactions Analysis

Iofolastat participates in various chemical reactions relevant to its function as a diagnostic agent:

  1. Binding Reactions: It interacts with PSMA through ligand-receptor binding mechanisms, facilitating the visualization of prostate cancer cells during imaging.
  2. Decomposition Reactions: Under certain conditions, such as exposure to heat or light, Iofolastat may undergo degradation, which is critical to monitor during storage and use.
  3. Radiochemical Reactions: The radioiodination process itself is a key reaction, where stable precursors are converted into their radioactive counterparts.

These reactions must be optimized to enhance the efficacy and safety profile of Iofolastat .

Mechanism of Action

The mechanism of action of Iofolastat primarily revolves around its ability to bind specifically to PSMA, a protein overexpressed in prostate cancer cells. Upon administration:

  1. Targeting PSMA: Iofolastat binds to PSMA on the surface of prostate cancer cells, allowing for selective imaging.
  2. Emission Detection: The emitted gamma rays from iodine-123 are detected using PET imaging technology, providing detailed images of tumor locations and sizes.

This mechanism allows clinicians to assess the extent of disease and make informed decisions regarding treatment strategies .

Physical and Chemical Properties Analysis

Iofolastat exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 1234 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water is limited due to its hydrophobic nature.
  • Stability: Stability can vary based on storage conditions; it requires careful handling to maintain radiochemical purity.

These properties are essential for ensuring effective use in clinical settings and determining appropriate storage conditions .

Applications

Iofolastat has significant applications in medical diagnostics:

  1. Prostate Cancer Imaging: It is primarily used for detecting prostate cancer through PET scans, helping in early diagnosis and treatment planning.
  2. Therapeutic Monitoring: By visualizing tumor response to therapies, it aids in evaluating treatment effectiveness.
  3. Research Applications: Ongoing studies investigate its potential in other cancers where PSMA expression is noted.

The ability to provide clear images of tumor sites makes Iofolastat a valuable tool in oncology .

Introduction

Rationale for Investigation of Iofolastat

Prostate cancer remains a leading cause of cancer-related mortality, largely due to challenges in detecting metastatic spread. PSMA, a transmembrane glycoprotein overexpressed in 90–95% of prostate adenocarcinoma cells, serves as an ideal target for diagnostic imaging due to its low expression in healthy tissues and further upregulation in advanced or treatment-resistant disease [5] [9]. Iofolastat I-123 was developed to exploit this biological vulnerability through a radiolabeled benzylamine derivative with high affinity for the PSMA extracellular domain [7].

The molecular structure of Iofolastat (chemical formula: (\ce{C19H26IN3O7})) features a glutamic acid urea scaffold that mimics PSMA’s natural substrates. This allows selective internalization into cancer cells upon binding. The isotope Iodine-123 ((^{123}\text{I})) emits 159 keV gamma rays ideal for single-photon emission computed tomography (SPECT), offering a cost-effective alternative to positron emission tomography (PET) radiotracers [5] [7]. Preclinical studies demonstrated rapid tumor uptake and prolonged retention in PSMA-positive tissues, with minimal background signal in healthy organs—properties validated in the Phase I clinical trial NCT00992745 [9].

Table 1: Key Properties of Iofolastat I-123

PropertyValue/DescriptionSignificance
Molecular Formula(\ce{C19H26^{123}IN3O7})Ensures precise targeting and radiolabel stability
Molecular Weight531.33 g/molOptimizes pharmacokinetics and membrane permeability
Isotope Half-Life13.2 hoursBalances imaging duration and radiation burden
TargetProstate-Specific Membrane Antigen (PSMA)Enables cancer-specific binding and internalization
Primary Diagnostic UseSPECT Imaging of Metastatic Prostate CancerVisualizes bone/soft tissue metastases

Compared to conventional imaging (e.g., CT, MRI), Iofolastat enables functional assessment of tumor activity at lower detection thresholds. Its clinical value is underscored by its ability to localize lesions in bone and soft tissue even when anatomical imaging showed equivocal results [5] [9].

Historical Context and Discovery Trajectory

The development of Iofolastat I-123 emerged from collaborative efforts at Molecular Insight Pharmaceuticals in the early 2000s, amid growing interest in PSMA as a theranostic target. Initial work focused on urea-based inhibitors of PSMA’s glutamate carboxypeptidase activity, leading to the identification of the benzylpenylglutamyl pharmacophore [7] [9]. Structural optimization yielded MIP-1072, which exhibited sub-nanomolar binding affinity ((K_i < 1 \text{ nM})) in enzymatic assays [5].

Radioiodination was strategically selected for SPECT compatibility, with (^{123}\text{I}) chosen over (^{131}\text{I}) due to its favorable decay profile and reduced radiation dose. The synthesis involved nucleophilic halogen exchange, achieving radiochemical purity >95% [7]. The compound was first described in patents filed in 2008–2010, leading to the initiation of the pivotal Phase I trial (NCT00992745) in 2009 [9]. This study enrolled metastatic prostate cancer patients and demonstrated:

  • High lesion-to-background ratios within 1 hour post-injection
  • Correlation between tracer uptake and histological PSMA expression
  • Feasibility of detecting sub-centimeter nodal metastases [5]

Table 2: Key Milestones in Iofolastat I-123 Development

YearMilestoneSignificance
2008Synthesis and preclinical validation of MIP-1072Established PSMA targeting and imaging efficacy
2009IND submission; Phase I trial initiation (NCT00992745)First-in-human safety and biodistribution assessment
2013Publication of clinical localization dataConfirmed correlation with metastatic disease burden
2020Assignment of INN "Iofolastat"Formal recognition as an investigational diagnostic agent

Despite promising early results, clinical adoption was limited by the concurrent rise of (^{68}\text{Ga})-PSMA-11 PET/CT, which offered higher spatial resolution. Nevertheless, Iofolastat retains relevance in settings without PET infrastructure [9].

Theoretical Frameworks Informing Iofolastat Research

The design and validation of Iofolastat I-123 were guided by interconnected theoretical frameworks from medicinal chemistry, nuclear imaging, and oncology:

  • Receptor-Ligand Binding Theory: The compound’s efficacy relies on the lock-and-key model of molecular recognition. Its glutamic acid-urea warhead binds irreversibly to PSMA’s hydrophobic S1 pocket and catalytic site, while the iodobenzyl group enhances hydrophobic interactions with an accessory pocket. Theoretical (K_d) calculations informed by crystallography data minimized off-target binding [5] [7].
  • Radiopharmaceutical Design Principles: The "theranostic pair" concept guided isotope selection, where (^{123}\text{I})’s gamma emissions enable diagnosis, while chemically identical (^{131}\text{I}) could later permit therapy (e.g., in a companion agent). Decay energy (159 keV) and half-life (13.2 hours) were optimized for same-day imaging and radiation safety [5].
  • Tracer Kinetic Modeling: Compartmental models (e.g., two-tissue reversible binding) quantified tumor uptake as a function of perfusion, binding affinity, and internalization rate. This framework enabled the derivation of quantitative parameters like standardized uptake values (SUVs) from SPECT data [5] [9].
  • Molecular Imaging Ontology: Iofolastat’s development exemplified the "target-to-background" ratio maximization paradigm. Time-activity curve analyses in the Phase I trial formalized optimal imaging windows (1–4 hours post-injection) based on peak tumor:muscle ratios exceeding 15:1 [5].

Table 3: Theoretical Frameworks and Research Applications

FrameworkApplication to Iofolastat ResearchOutcome
Structure-Activity Relationships (SAR)Urea linker length optimization5-carbon chain maximized PSMA affinity
Tracer Kinetic ModelingRate constant estimation for tumor uptakeValidated irreversible binding compartment
Theranostic AlignmentIsotope selection (γ-emission for diagnosis)Enabled SPECT-guided therapy planning
Biodistribution PredictionLipophilicity (logP) optimization (cLogP = -1.2)Reduced hepatobiliary clearance

These frameworks collectively established a predictive model for diagnostic efficacy: The binding affinity ((K_i)) and lipophilicity (logP) of Iofolastat were computationally optimized to ensure high tumor retention while facilitating renal clearance to reduce background signal—principles now standard in radiopharmaceutical development [5] [7] [9].

Properties

CAS Number

949575-20-6

Product Name

Iofolastat

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C19H26IN3O7

Molecular Weight

535.3 g/mol

InChI

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1

InChI Key

OXUUJYOSVPMNKP-GJZGRUSLSA-N

SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Solubility

Soluble in DMSO

Synonyms

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid
MIP 1072
MIP-1072
MIP1072

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Isomeric SMILES

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.